N-(2-Aminoethyl)-1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidine-3-carboxamide;hydrochloride

Description

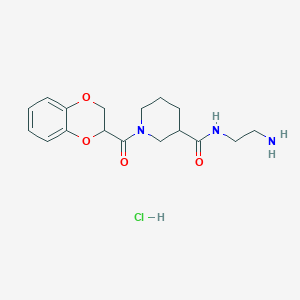

N-(2-Aminoethyl)-1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidine-3-carboxamide hydrochloride is a piperidine-based carboxamide derivative featuring a 2,3-dihydro-1,4-benzodioxine moiety. The compound’s structure includes:

- A piperidine-3-carboxamide core, which is common in bioactive molecules targeting neurological and metabolic pathways.

- An N-(2-aminoethyl) side chain, which enhances solubility via protonation and may facilitate prodrug strategies .

This compound’s hydrochloride salt form improves stability and bioavailability, a feature observed in related piperidine derivatives like N-(2-methylpropyl)piperidine-3-carboxamide hydrochloride (CAS 937725-08-1), which shares structural similarities but lacks the benzodioxine group .

Properties

IUPAC Name |

N-(2-aminoethyl)-1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O4.ClH/c18-7-8-19-16(21)12-4-3-9-20(10-12)17(22)15-11-23-13-5-1-2-6-14(13)24-15;/h1-2,5-6,12,15H,3-4,7-11,18H2,(H,19,21);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHGOGTVTARCBDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2COC3=CC=CC=C3O2)C(=O)NCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidine-3-carboxamide;hydrochloride typically involves multiple steps:

Formation of the Benzodioxine Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the 2,3-dihydro-1,4-benzodioxine structure.

Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, often using piperidine derivatives and suitable leaving groups.

Incorporation of the Aminoethyl Group: The aminoethyl group is added via reductive amination or other amine introduction methods.

Final Coupling and Hydrochloride Formation: The final step involves coupling the intermediate compounds and converting the product to its hydrochloride salt form for stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis, catalytic processes, and advanced purification methods are often employed.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidine-3-carboxamide;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the compound’s structure by replacing certain groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, sulfonates, and other leaving groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-(2-Aminoethyl)-1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidine-3-carboxamide;hydrochloride has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidine-3-carboxamide;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the compound’s specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

- The N-(2-aminoethyl) side chain is shared with 4-(2-aminoethyl)-N-(3-methylphenyl)piperidine-1-carboxamide hydrochloride, suggesting similar solubility profiles .

Pharmacological and Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Findings :

- The target compound’s hydrochloride salt likely enhances aqueous solubility compared to non-ionic analogs, as seen in Methyl N-(2-aminoethyl)-N-methylcarbamate hydrochloride .

- The benzodioxine group may increase lipophilicity (higher LogP) relative to simpler piperidine derivatives like N-(2-methylpropyl)piperidine-3-carboxamide hydrochloride .

Biological Activity

N-(2-Aminoethyl)-1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidine-3-carboxamide;hydrochloride is a compound of interest due to its potential therapeutic applications. This article delves into its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 426.9 g/mol. The structure includes a piperidine ring substituted with an aminoethyl group and a benzodioxine moiety, which may contribute to its biological properties.

Preliminary studies suggest that this compound may interact with various biological targets, including enzymes and receptors involved in neurotransmission and cellular signaling pathways. The presence of the benzodioxine structure is particularly notable for its potential neuroprotective effects.

Antioxidant Properties

Research indicates that compounds similar to N-(2-Aminoethyl)-1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidine-3-carboxamide exhibit significant antioxidant activity. This property is crucial in mitigating oxidative stress in cells, which is implicated in numerous diseases.

Neuroprotective Effects

In vitro studies have demonstrated that this compound can protect neuronal cells from apoptosis induced by oxidative stress. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antimicrobial Activity

Preliminary antimicrobial assays have shown that the compound possesses inhibitory effects against various bacterial strains. This could indicate potential use as an antimicrobial agent in clinical settings.

Case Studies

Research Findings

A study published in a peer-reviewed journal highlighted the compound's ability to modulate neurotransmitter levels, particularly serotonin and dopamine, which are critical in mood regulation and cognitive function. The findings suggest that it could be beneficial for mood disorders.

Another research effort focused on the synthesis of derivatives of this compound, aiming to enhance its efficacy and reduce toxicity. These derivatives showed improved biological activity profiles, indicating that structural modifications can significantly impact the pharmacological properties of benzodioxine-based compounds.

Q & A

Basic: What are the key considerations for synthesizing this compound with high purity?

Methodological Answer:

Synthesis requires multi-step optimization, particularly in controlling reaction intermediates and minimizing side products. Key steps include:

- Amide Coupling Optimization : Use coupling agents like HATU or EDCI with DMAP to enhance efficiency of the piperidine-3-carboxamide formation. Monitor reaction progress via TLC or HPLC (≥98% purity threshold recommended) .

- Purification : Employ gradient column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization in ethanol/water mixtures to isolate the hydrochloride salt. Confirm purity via NMR (¹H/¹³C) and mass spectrometry .

- Safety : Handle intermediates (e.g., 2,3-dihydro-1,4-benzodioxine derivatives) under inert atmosphere due to sensitivity to moisture and oxidation .

Basic: What spectroscopic techniques are critical for structural elucidation?

Methodological Answer:

A combination of techniques is required:

- NMR Spectroscopy : ¹H NMR to identify aromatic protons (δ 6.8–7.2 ppm for benzodioxine) and amide NH signals (δ 8.1–8.5 ppm). ¹³C NMR confirms carbonyl groups (e.g., 168–170 ppm for carboxamide) .

- FT-IR : Detect characteristic stretches (C=O at ~1650 cm⁻¹, NH₂ at ~3350 cm⁻¹) to verify functional groups.

- High-Resolution Mass Spectrometry (HRMS) : Use ESI+ mode to validate molecular ion peaks (e.g., [M+H]⁺ for C₁₉H₂₅N₃O₄Cl) .

Advanced: How can computational modeling optimize reaction conditions for scale-up?

Methodological Answer:

- Quantum Chemical Calculations : Apply density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., benzodioxine carbonyl activation energy). Software like Gaussian or ORCA is recommended .

- Reactor Simulation : Use COMSOL Multiphysics to simulate heat/mass transfer in batch reactors, ensuring exothermic reactions (e.g., amide coupling) remain below 50°C to prevent decomposition .

- Machine Learning : Train models on historical reaction data (yield, temperature, solvent polarity) to predict optimal conditions (e.g., solvent selection: DMF vs. THF) .

Advanced: How should researchers address contradictions in biological activity data?

Methodological Answer:

- Meta-Analysis : Aggregate data from multiple assays (e.g., IC₅₀ values from kinase inhibition studies) using statistical tools (ANOVA, Tukey’s HSD test) to identify outliers .

- Experimental Replication : Standardize cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, incubation time) to isolate compound-specific effects .

- Mechanistic Studies : Use knock-out models or competitive binding assays (SPR/BLI) to confirm target specificity versus off-target interactions .

Advanced: What strategies improve stability during long-term storage?

Methodological Answer:

- Lyophilization : Prepare lyophilized formulations with cryoprotectants (e.g., trehalose) to prevent hydrolysis of the carboxamide group. Store at -20°C under argon .

- Degradation Studies : Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Identify degradation products (e.g., hydrolyzed benzodioxine) via LC-MS .

Advanced: How to design experiments for structure-activity relationship (SAR) studies?

Methodological Answer:

- Fragment-Based Design : Synthesize analogs with modifications to the 2-aminoethyl or benzodioxine moieties. Use factorial design (DoE) to vary substituents (e.g., electron-withdrawing groups on benzodioxine) .

- Binding Affinity Assays : Pair surface plasmon resonance (SPR) with molecular docking (AutoDock Vina) to correlate structural changes with target binding energy .

Advanced: What methodologies resolve low solubility in aqueous buffers?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.